molecular formula C10H13ClFN B6281091 cyclopropyl(4-fluorophenyl)methanamine hydrochloride CAS No. 2197052-94-9

cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Cat. No.: B6281091
CAS No.: 2197052-94-9
M. Wt: 201.7
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Description

Chemical Name: (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride CAS No.: 1269437-73-1 Molecular Formula: C₁₀H₁₃ClFN Molecular Weight: 201.67 g/mol Key Properties:

  • Melting Point: 121–122°C .
  • Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Applications: Active pharmaceutical ingredient (API) in drug development, particularly for cardiovascular and neurological targets .

This compound features a cyclopropane ring directly bonded to a 4-fluorophenyl group and a primary amine, stabilized as a hydrochloride salt. The (R)-enantiomer is often prioritized in drug discovery due to stereoselective interactions with biological targets .

Properties

CAS No.

2197052-94-9

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation : Cyclopropylamine reacts with 4-fluorobenzaldehyde in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to form an imine intermediate.

  • Reduction : The imine is reduced using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions (pH 4–6) to produce the secondary amine.

  • Salt Formation : The free base is treated with hydrochloric acid (HCl) in an ether or ethanol solvent to precipitate the hydrochloride salt.

Key Advantages:

  • High stereochemical retention when using chiral starting materials.

  • Scalable for industrial production due to straightforward purification steps.

Table 1: Reductive Amination Parameters

ParameterDetailsSource
Starting MaterialsCyclopropylamine, 4-fluorobenzaldehyde
Reducing AgentNaBH3CN or NaBH(OAc)3
SolventTHF, dichloromethane
Yield (Free Base)60–75% (reported as "good yields" in industrial settings)
Purity≥95% after recrystallization

Cyclopropanation via Carbene Insertion

An alternative route involves constructing the cyclopropyl group through a carbene insertion reaction. This method is particularly useful for introducing steric and electronic complexity early in the synthesis.

Synthetic Pathway

  • Cyclopropanation : A styrene derivative (e.g., 4-fluorostyrene) reacts with ethyl diazoacetate in the presence of a copper(II) acetylacetonate (Cu(acac)2) catalyst to form a cyclopropane ester.

  • Ester Hydrolysis : The ester is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl.

  • Amide Formation and Reduction : The acid is converted to an amide, which is reduced using borane (BH3) to yield the primary amine.

  • Salt Formation : The amine is treated with HCl to form the hydrochloride salt.

Stereochemical Considerations

  • The cyclopropanation step produces a 2:1 mixture of trans- and cis-isomers.

  • Isomer separation is achieved via silica gel chromatography, with the trans-isomer being the desired product for further functionalization.

Table 2: Cyclopropanation Reaction Conditions

ParameterDetailsSource
CatalystCu(acac)2
Carbene SourceEthyl diazoacetate
Isomer Ratio (trans:cis)2:1
Reduction AgentBorane (BH3)
Overall Yield40–50% (after isomer separation and reduction)

Comparative Analysis of Methods

Efficiency and Scalability

  • Reductive Amination is more direct and higher-yielding (60–75%) but requires chiral resolution if enantiopure products are needed.

  • Cyclopropanation allows precise control over stereochemistry but involves multi-step synthesis and lower overall yields (40–50%).

Industrial Applications

  • Pharmaceutical manufacturers prioritize reductive amination for bulk synthesis due to its simplicity and cost-effectiveness.

  • The cyclopropanation method is reserved for specialized applications requiring specific stereochemical configurations.

Challenges and Optimizations

Purity and Byproduct Management

  • Reductive Amination : Byproducts include unreacted aldehyde and over-reduced amines. These are mitigated via controlled stoichiometry and low-temperature conditions.

  • Cyclopropanation : Isomer separation increases production costs. Catalytic asymmetric cyclopropanation methods are under development to improve enantioselectivity.

Solvent and Catalyst Innovations

  • Recent studies explore ionic liquids as green solvents to enhance reaction rates and reduce waste.

  • Heterogeneous catalysts (e.g., Cu nanoparticles) are being tested to improve cyclopropanation efficiency .

Chemical Reactions Analysis

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and neuronal activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name (CAS No.) Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl (1269437-73-1) 4-Fluoro C₁₀H₁₃ClFN 201.67 Reference compound
(1-(4-Trifluoromethoxyphenyl)cyclopropyl)methanamine HCl (1209685-75-5) 4-Trifluoromethoxy C₁₁H₁₃ClF₃NO 267.68 Bulkier, more lipophilic substituent
(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine HCl (38) 2,5-Difluoro; 4-Trifluoromethyl C₁₂H₁₂ClF₅N 300.69 Increased electronegativity and metabolic stability
(2-(4-Fluorophenyl)cyclopropyl)methanamine HCl (1354954-53-2) 4-Fluoro (cyclopropane at C2) C₁₀H₁₃ClFN 201.67 Altered cyclopropane substitution position
(R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl (1212831-96-3) 4-Methoxy C₁₁H₁₆ClNO 213.70 Electron-donating substituent; increased solubility

Key Observations :

  • Lipophilicity : Trifluoromethoxy and trifluoromethyl groups (e.g., ) increase logP, enhancing membrane permeability but reducing aqueous solubility.
  • Stereochemistry : The (R)-configuration in the target compound is critical for binding to cardiac troponin , while (S)-enantiomers may exhibit divergent pharmacological profiles .
  • Substituent Position : 2-Substituted cyclopropane derivatives (e.g., ) may adopt distinct conformations, affecting receptor engagement.

Pharmacological Activity

  • Serotonin Receptor Modulation : Compounds with methoxy or indolylmethyl substituents (e.g., ) show functional selectivity for 5-HT₂C receptors, useful in treating obesity and schizophrenia. The target compound’s 4-fluoro group balances potency and selectivity.
  • Microtubule Stabilization : Triazolopyrimidine derivatives (e.g., ) with cyclopropylamine moieties exhibit neuroprotective effects, though the target compound’s simpler structure may offer synthetic advantages.
  • Cardiac Troponin Activation : The trifluoromethyl-substituted analog () demonstrates enhanced efficacy in heart failure models due to improved target affinity.

Biological Activity

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, often referred to as (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃ClFN
  • Molecular Weight : Approximately 201.67 g/mol
  • Form : Hydrochloride salt, enhancing solubility in aqueous solutions.

The compound features a cyclopropyl group linked to a 4-fluorophenyl moiety and an amine functional group. The presence of fluorine is crucial as it can enhance the compound's binding affinity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The unique structural components allow for:

  • Steric Hindrance : The cyclopropyl group introduces steric effects that can influence binding affinity.
  • π-π Interactions : The 4-fluorophenyl group can engage in π-π interactions and hydrogen bonding, further modulating activity.
  • Ionic Interactions : The methanamine moiety may form ionic bonds with negatively charged residues in target proteins.

Neurotransmitter Interaction

Preliminary studies suggest that this compound interacts with serotonin and dopamine receptors, indicating potential psychoactive properties. This interaction is critical for understanding its role in mood regulation and cognitive functions.

Antimicrobial Activity

Recent investigations into derivatives of cyclopropane compounds have revealed notable antimicrobial activity. In vitro studies have reported the following:

  • Against Staphylococcus aureus : Some derivatives exhibited moderate activity, with MIC values ranging from 32 to 128 μg/mL.
  • Against Escherichia coli : Similar moderate inhibitory effects were observed .

These findings suggest that compounds like this compound may serve as templates for developing new antimicrobial agents.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various cyclopropane derivatives, including those similar to this compound. Results indicated several compounds showed significant inhibition against common pathogens like Staphylococcus aureus and Candida albicans .
  • Neuropharmacological Studies : Research focusing on the interaction between this compound and neurotransmitter systems has highlighted its potential in treating psychiatric disorders. The S-enantiomer demonstrated different biological properties compared to its R-enantiomer, emphasizing the importance of stereochemistry in drug design .

Summary of Findings

PropertyDetails
Molecular FormulaC₁₀H₁₃ClFN
Molecular WeightApproximately 201.67 g/mol
Mechanism of ActionInteraction with neurotransmitter receptors
Antimicrobial ActivityModerate activity against Staphylococcus aureus and E. coli
Potential ApplicationsTherapeutic agent for psychiatric disorders; antimicrobial agent

Q & A

Q. Advanced

EnantiomerTarget ReceptorBinding Affinity (Ki)Functional Effect
R-enantiomer5-HT2C12 nMAgonist activity
S-enantiomerDopamine D245 nMPartial agonist
The R-enantiomer shows higher selectivity for 5-HT2C due to steric complementarity in the receptor’s orthosteric pocket, while the S-enantiomer favors D2 receptors .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • HPLC-MS : Quantifies purity and detects impurities.
  • NMR (¹H/¹³C) : Confirms cyclopropane ring geometry and fluorine substitution patterns.
  • X-ray crystallography : Resolves absolute stereochemistry of enantiomers .

How can computational modeling predict interactions with 5-HT2C receptors?

Q. Advanced

  • Molecular docking : Uses crystal structures (PDB: 6BQG) to identify key residues (e.g., Ser3.36) for hydrogen bonding.
  • Molecular dynamics (MD) : Simulates ligand-receptor stability over time.
  • Free energy perturbation (FEP) : Predicts binding affinity changes for derivatives .

What strategies improve selectivity for dopamine D3 over D2 receptors in derivative design?

Q. Advanced

  • Substituent modification : Introduce bulkier groups (e.g., cyclobutyl) to exploit D3’s larger binding pocket.
  • SAR studies : Test derivatives with varied fluorophenyl positions (e.g., 3-fluoro vs. 4-fluoro) using competitive binding assays.
  • Prodrug approaches : Enhance brain penetration while minimizing off-target effects .

How do structural analogs compare in terms of bioactivity?

Q. Advanced

CompoundStructural VariationBioactivity Difference
Cyclobutyl(4-fluorophenyl)methanamineLarger cyclobutane ringReduced 5-HT2C affinity, improved metabolic stability
Propyl(4-fluorophenyl)methanamineLinear alkyl chainLower receptor selectivity
(R)-enantiomerR-configurationEnhanced 5-HT2C agonism
Analog studies highlight the cyclopropane ring’s role in balancing target engagement and stability .

What in vivo models are suitable for evaluating neuropharmacological effects?

Q. Advanced

  • Rodent forced-swim test : Assess antidepressant-like activity via 5-HT2C modulation.
  • Microdialysis : Measure dopamine release in the nucleus accumbens.
  • Knockout models : Validate target specificity using 5-HT2C ⁻/⁻ mice. Ensure enantiomer-specific dosing to avoid off-target effects .

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